molecular formula C19H28N2O5S B12706728 Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-, ethyl ester CAS No. 82560-45-0

Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-, ethyl ester

Cat. No.: B12706728
CAS No.: 82560-45-0
M. Wt: 396.5 g/mol
InChI Key: HTIIJEKEUFSZFC-UHFFFAOYSA-N
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Description

Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-, ethyl ester is a complex organic compound It is characterized by its unique molecular structure, which includes a benzofuran ring, a glycine derivative, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-, ethyl ester typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Attachment of the Glycine Derivative: The glycine derivative is introduced through a condensation reaction with the benzofuran ring, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of Functional Groups: The various functional groups, including the ethyl ester and thio groups, are added through subsequent reactions, such as esterification and thiolation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring and the thio group.

    Reduction: Reduction reactions may target the carbonyl groups and the benzofuran ring.

    Substitution: Substitution reactions can occur at various positions on the benzofuran ring and the glycine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with enzymes and receptors. Its structural features make it a candidate for drug design and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals.

Industry

In industrial applications, the compound may be used in the production of specialty chemicals and materials. Its functional groups allow for modifications that can enhance the properties of industrial products.

Mechanism of Action

The mechanism of action of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Glycine Derivatives: Other glycine derivatives, such as N-acetylglycine and N-methylglycine, share some structural similarities but differ in their functional groups and biological activities.

    Benzofuran Compounds: Compounds like 2,3-dihydrobenzofuran and 7-hydroxybenzofuran have similar core structures but lack the additional functional groups present in the target compound.

Uniqueness

The uniqueness of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-, ethyl ester lies in its combination of a benzofuran ring with a glycine derivative and multiple functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

82560-45-0

Molecular Formula

C19H28N2O5S

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 2-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]acetate

InChI

InChI=1S/C19H28N2O5S/c1-7-24-16(22)12-21(13(2)3)27-20(6)18(23)25-15-10-8-9-14-11-19(4,5)26-17(14)15/h8-10,13H,7,11-12H2,1-6H3

InChI Key

HTIIJEKEUFSZFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C(C)C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

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